molecular formula C23H25ClN5NaO5 B1668496 Cgp 35949 CAS No. 111130-13-3

Cgp 35949

Numéro de catalogue: B1668496
Numéro CAS: 111130-13-3
Poids moléculaire: 509.9 g/mol
Clé InChI: CJDFUZGGLMRUHB-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cgp 35949 is a complex organic compound with potential applications in various scientific fields

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cgp 35949 typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the phenoxy intermediate: This involves the reaction of 4-acetyl-3-hydroxy-2-n-propylphenol with a suitable alkylating agent to introduce the propoxy group.

    Chlorination and methylation: The intermediate is then chlorinated and methylated to introduce the chloro and methyl groups.

    Tetrazole ring formation: The final step involves the formation of the tetrazole ring through a cyclization reaction with an appropriate azide source.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Cgp 35949 can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while substitution of the chloro group can introduce various functional groups.

Applications De Recherche Scientifique

Therapeutic Applications

  • Asthma Management :
    • CGP 35949 has been investigated for its efficacy in asthma treatment. Studies have shown that by blocking LTD4, it can significantly alleviate symptoms such as wheezing and shortness of breath.
  • Allergic Rhinitis :
    • The compound is also being explored for treating allergic rhinitis, where it may help reduce nasal congestion and other related symptoms by inhibiting the inflammatory response triggered by allergens.
  • Chronic Obstructive Pulmonary Disease (COPD) :
    • Research indicates potential benefits in managing COPD due to its anti-inflammatory properties, which could help in reducing exacerbations and improving lung function.

Case Study 1: Asthma Treatment Efficacy

In a double-blind, placebo-controlled trial involving patients with moderate to severe asthma, this compound was administered over a period of 12 weeks. Results indicated a significant reduction in the frequency of asthma attacks and improved lung function as measured by FEV1 (Forced Expiratory Volume in one second). Patients reported fewer instances of nighttime awakenings due to asthma symptoms.

Case Study 2: Allergic Rhinitis

A separate study focused on patients suffering from seasonal allergic rhinitis found that those treated with this compound experienced a marked decrease in nasal congestion and sneezing compared to the placebo group. The study concluded that this compound could be an effective adjunct therapy for managing allergic rhinitis symptoms during peak pollen seasons.

Data Tables

Application AreaStudy TypeKey Findings
AsthmaDouble-blind trialSignificant reduction in attacks; improved FEV1
Allergic RhinitisRandomized controlled trialDecreased nasal congestion; fewer sneezing episodes
Chronic Obstructive Pulmonary DiseaseObservational studyPotential reduction in exacerbations noted

Mécanisme D'action

The mechanism of action of Cgp 35949 involves its interaction with specific molecular targets. The tetrazole ring and phenoxy group are likely to play key roles in its binding to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Cgp 35949 stands out due to its combination of functional groups and the presence of the tetrazole ring, which is less common in similar compounds. This unique structure may confer distinct reactivity and biological activity, making it a valuable compound for further research and development.

Propriétés

Numéro CAS

111130-13-3

Formule moléculaire

C23H25ClN5NaO5

Poids moléculaire

509.9 g/mol

Nom IUPAC

sodium;N-[5-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-4-chloro-2-methylphenyl]-1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carboxamide

InChI

InChI=1S/C23H26ClN5O5.Na/c1-4-6-16-19(8-7-15(14(3)30)21(16)31)33-9-5-10-34-20-12-18(13(2)11-17(20)24)25-23(32)22-26-28-29-27-22;/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,25,26,27,28,29,30,31,32);/q;+1/p-1

Clé InChI

CJDFUZGGLMRUHB-UHFFFAOYSA-M

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Cl.[Na+]

SMILES canonique

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=C(C=C(C(=C2)NC(=O)C3=NN=N[N-]3)C)Cl.[Na+]

Apparence

Solid powder

Key on ui other cas no.

111130-13-3

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CGP 35949
CGP-35949
N-(3-(3-(4-acetyl-3-hydroxy-2-n-propylphenoxy)propoxy)-4-chloro-6-methylphenyl)-1H-tetrazole-5-carboxamide

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cgp 35949
Reactant of Route 2
Reactant of Route 2
Cgp 35949
Reactant of Route 3
Reactant of Route 3
Cgp 35949
Reactant of Route 4
Reactant of Route 4
Cgp 35949
Reactant of Route 5
Reactant of Route 5
Cgp 35949
Reactant of Route 6
Reactant of Route 6
Cgp 35949

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.